

1-Bromo-2,3-dimethoxy-5-nitrobenzene solubility data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Bromo-2,3-dimethoxy-5-nitrobenzene
CAS No.: 7461-55-4
Cat. No.: B13678275

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-Bromo-2,3-dimethoxy-5-nitrobenzene**

Introduction

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its utility in the development of novel pharmaceutical agents, agrochemicals, and materials science applications is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. Solubility data is paramount, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[1]

Published experimental solubility data for **1-Bromo-2,3-dimethoxy-5-nitrobenzene** is scarce. Therefore, this technical guide serves a dual purpose: first, to establish a theoretical framework for predicting its solubility behavior based on its structural characteristics, and second, to provide robust, step-by-step experimental protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this compound.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is our guiding concept.^[2] The structure of **1-Bromo-2,3-dimethoxy-5-nitrobenzene** contains several functional groups that dictate its overall polarity and potential for intermolecular interactions.

- Benzene Ring: The core is a nonpolar aromatic ring.
- Bromo Group (-Br): A halogen atom that is deactivating and weakly polar.
- Dimethoxy Groups (-OCH₃): The two ether groups introduce polarity and are potential hydrogen bond acceptors.
- Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity and dipole moment.

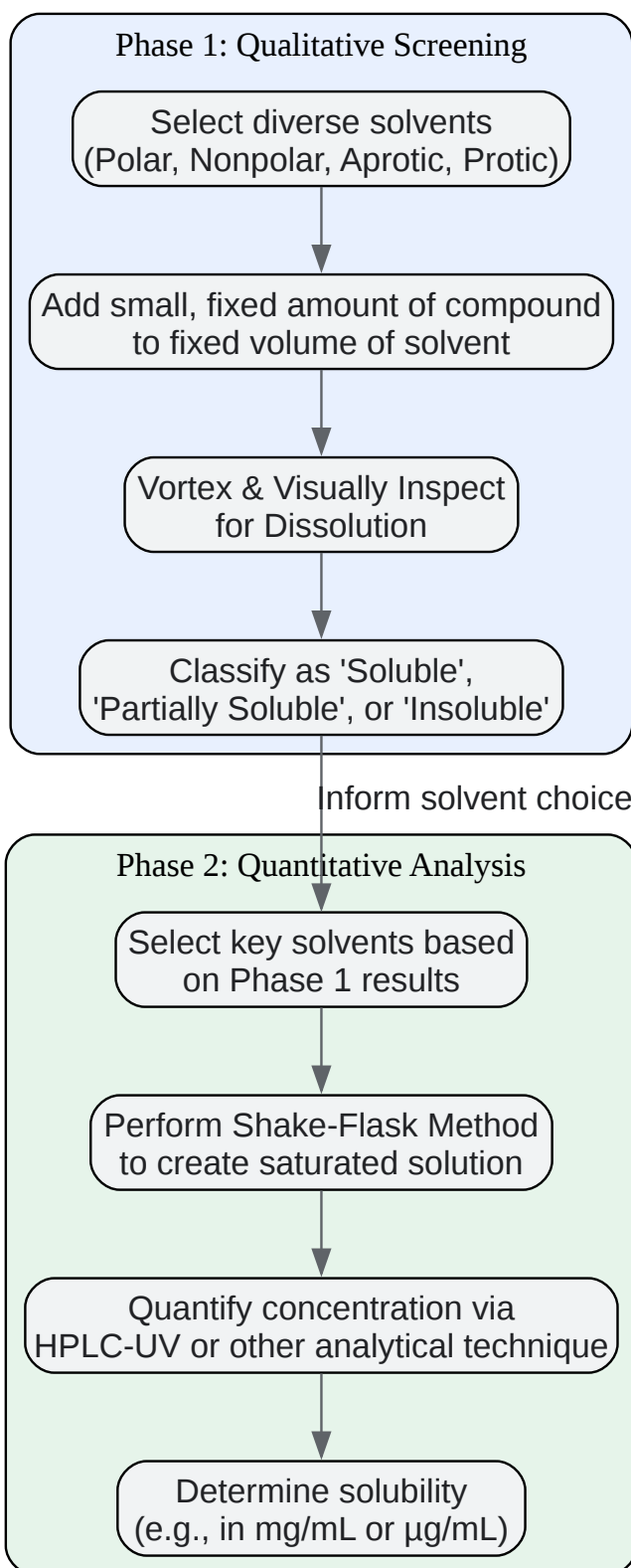
The combination of a large nonpolar ring with multiple polar functional groups suggests that the compound will exhibit limited solubility in water and nonpolar solvents like hexanes, but will likely have moderate to good solubility in polar organic solvents.^{[3][4]}

Table 1: Predicted Physicochemical Properties of **1-Bromo-2,3-dimethoxy-5-nitrobenzene**

Property	Predicted Value/Characteristic	Rationale & Impact on Solubility
Molecular Weight	~262.07 g/mol	Higher molecular weight can negatively impact solubility.
Polarity	Polar Aprotic	The strong dipole from the nitro group and ether linkages dominates. Expected to be soluble in polar aprotic solvents (e.g., DMSO, Acetone) and moderately soluble in polar protic solvents (e.g., Ethanol, Methanol).
Water Solubility	Poor to Very Low	The hydrophobic benzene ring and the lack of strong hydrogen bond donating groups will limit aqueous solubility.[3]
pKa	Not significantly ionizable	The molecule lacks strongly acidic or basic functional groups, so its solubility is predicted to be largely independent of pH in the typical range of 2-10.[5]
LogP (Octanol-Water)	Moderately High	The presence of the bromo- and benzene components suggests a preference for lipophilic environments over aqueous ones.

A Systematic Approach to Solubility Determination

A multi-stage process is recommended to fully characterize the solubility of a new compound. This begins with a qualitative assessment across a range of solvents, followed by precise quantitative measurement in selected media.



[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility characterization.

Experimental Protocols

As a Senior Application Scientist, it is crucial to not only follow protocols but to understand the causality behind each step. The following methods are designed to be self-validating and produce reliable, reproducible data.

Protocol 1: Qualitative Solubility Assessment

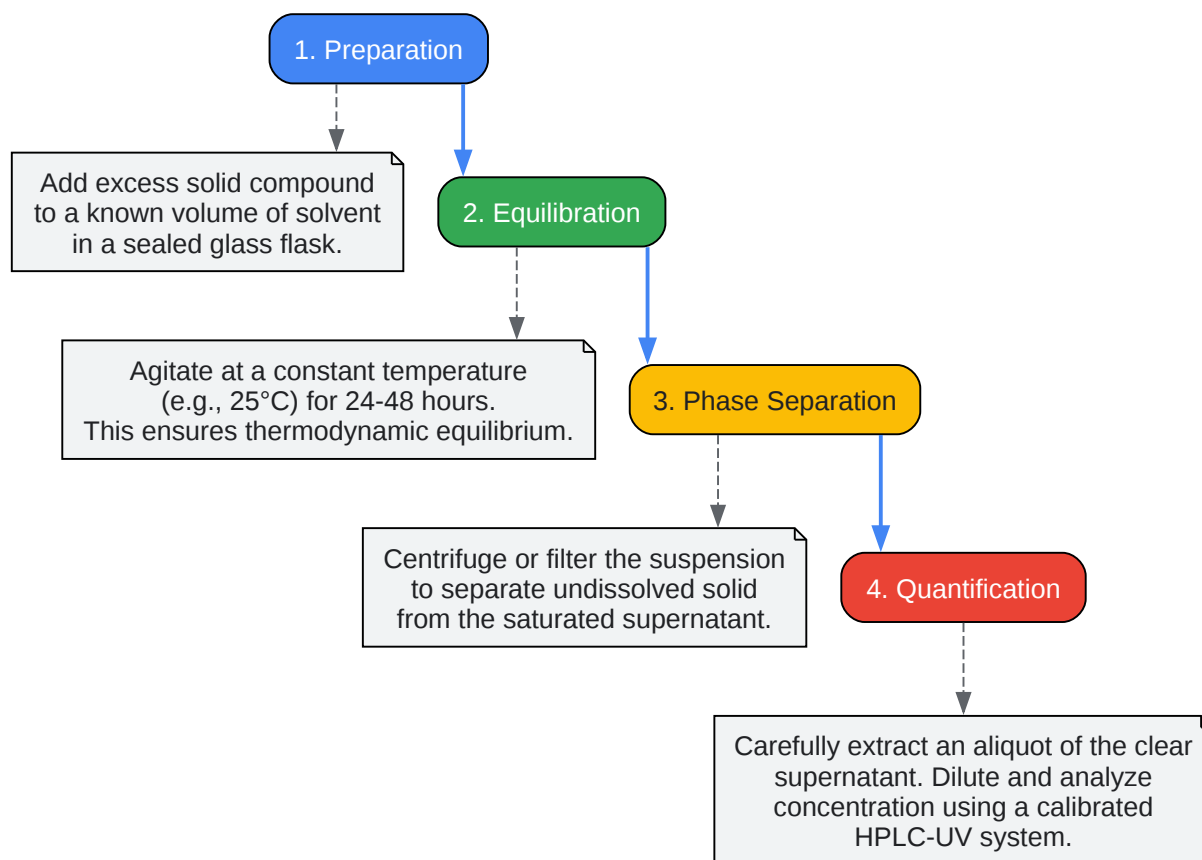
This initial screening provides a rapid and cost-effective overview of the compound's solubility profile.

Methodology:

- Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Hexane).
- Solvent Addition: Add 1.0 mL of each solvent to its respective vial.
- Compound Addition: Weigh and add approximately 2-5 mg of **1-Bromo-2,3-dimethoxy-5-nitrobenzene** to each vial. The key is to use a consistent amount that is in excess of what might be expected to dissolve in the poorer solvents.
- Agitation: Cap the vials tightly and vortex vigorously for 1-2 minutes.
- Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a visible suspension.[\[6\]](#)[\[7\]](#)
- Classification: Record the results. This initial data will guide the choice of solvents for quantitative analysis.

Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: The Shake-Flask Method workflow.

Detailed Step-by-Step Methodology:

- System Preparation:
 - Add an excess amount of **1-Bromo-2,3-dimethoxy-5-nitrobenzene** to a glass flask or vial. "Excess" is critical; there must be visible solid material at the end of the equilibration period to ensure saturation.[8] A good starting point is 5-10 mg of solid per 1 mL of solvent.

- Accurately add a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for biological relevance, or an organic solvent like ethanol).
- Equilibration:
 - Seal the flask tightly to prevent solvent evaporation.
 - Place the flask in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).
 - Agitate the suspension for at least 24 hours.[1] Longer times (48-72 hours) may be necessary for highly crystalline or poorly soluble compounds to reach equilibrium.[9]
- Phase Separation:
 - Remove the flask from the shaker and allow it to stand undisturbed for a short period to let larger particles settle.
 - To separate the saturated liquid phase from the excess solid, either:
 - Filtration: Withdraw a sample using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).
 - Centrifugation: Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 14,000 rpm for 15 minutes).
- Sample Preparation and Analysis:
 - Carefully withdraw a precise aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
 - Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9] A calibration curve must be prepared using standards of known concentrations.
- Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Express the final solubility in appropriate units (e.g., mg/mL, μM).

Influence of Physicochemical Factors

Effect of Temperature

The solubility of most solid organic compounds increases with temperature, as the dissolution process is typically endothermic (absorbs heat).[10][11] However, this is not universal.[10]

- Experimental Insight: To characterize this, the shake-flask experiment can be repeated at several different temperatures (e.g., 4 °C, 25 °C, 37 °C). Plotting the resulting solubility against temperature can reveal the thermodynamics of dissolution for this specific compound.[12] An increase in solubility with temperature indicates an endothermic process, while a decrease indicates an exothermic one.[13]

Effect of pH

For a compound to have pH-dependent solubility, it must contain an ionizable functional group. [5] **1-Bromo-2,3-dimethoxy-5-nitrobenzene** does not possess common acidic or basic moieties. Therefore, its solubility is expected to be independent of pH within typical aqueous buffer ranges (e.g., pH 3-9).

- Verification: While not expected to be significant, it is good practice to confirm this, especially if the compound will be used in biological systems. The shake-flask method can be performed using a series of buffered solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0).[14] This ensures that no unexpected ionization or degradation is affecting the solubility measurement.

Data Summary and Interpretation

All quantitative data should be compiled into a clear, concise table for easy comparison and reference.

Table 2: Example Solubility Data Table for **1-Bromo-2,3-dimethoxy-5-nitrobenzene**

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)	Solubility (mM)	Method
Water	25	Experimental Value	Calculated Value	Shake-Flask
PBS (pH 7.4)	25	Experimental Value	Calculated Value	Shake-Flask
Ethanol	25	Experimental Value	Calculated Value	Shake-Flask
DMSO	25	Experimental Value	Calculated Value	Shake-Flask
PBS (pH 7.4)	37	Experimental Value	Calculated Value	Shake-Flask

Conclusion

While specific solubility data for **1-Bromo-2,3-dimethoxy-5-nitrobenzene** is not readily available in the literature, a robust understanding of its solubility can be achieved through the systematic application of the theoretical principles and experimental protocols outlined in this guide. By first conducting a qualitative screening across a range of solvents and then employing the gold-standard shake-flask method for quantitative analysis, researchers can generate the critical data needed to advance their work in synthesis, formulation, and drug discovery. Careful control of experimental variables, particularly temperature and equilibration time, is essential for obtaining accurate and reproducible thermodynamic solubility values.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Compound solubility measurements for early drug discovery. (2022).
- Shake-Flask Solubility Assay. Enamine.

- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
- Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- Effects of Temperature and Pressure on Solubility. Chemistry 2e.
- CAS 585-79-5: 1-Bromo-3-nitrobenzene. CymitQuimica.
- Solubility. University of Florida.
- CAS 577-19-5: 1-Bromo-2-nitrobenzene. CymitQuimica.
- 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
- How does temperature increase the solubility of a molecule?. (2020). Quora.
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. Benchchem.
- 1-Bromo-3,5-dimethoxybenzene, 97% 5 g. Thermo Scientific Alfa Aesar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Shake-Flask Solubility Assay - Enamine \[enamine.net\]](#)
- [2. chem.ws \[chem.ws\]](#)
- [3. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica \[cymitquimica.com\]](#)
- [4. CAS 577-19-5: 1-Bromo-2-nitrobenzene | CymitQuimica \[cymitquimica.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. scribd.com \[scribd.com\]](#)
- [7. chemistrysh.com \[chemistrysh.com\]](#)

- [8. dissolutiontech.com \[dissolutiontech.com\]](https://dissolutiontech.com)
- [9. ps.tbzmed.ac.ir \[ps.tbzmed.ac.ir\]](https://ps.tbzmed.ac.ir)
- [10. Effects of Temperature and Pressure on Solubility \[saylordotorg.github.io\]](https://saylordotorg.github.io)
- [11. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [12. quora.com \[quora.com\]](https://quora.com)
- [13. Solubility \[chem.fsu.edu\]](https://chem.fsu.edu)
- [14. Physics-Based Solubility Prediction for Organic Molecules - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [1-Bromo-2,3-dimethoxy-5-nitrobenzene solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13678275/docs#1-bromo-2-3-dimethoxy-5-nitrobenzene-solubility-data\]](https://www.benchchem.com/product/b13678275/docs#1-bromo-2-3-dimethoxy-5-nitrobenzene-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check